Ethyl 4-methylquinoline-2-carboxylate
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Overview
Description
Ethyl 4-methylquinoline-2-carboxylate is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol . It belongs to the quinoline family, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . This compound is characterized by a quinoline ring system substituted with an ethyl ester group at the 2-position and a methyl group at the 4-position.
Preparation Methods
The synthesis of ethyl 4-methylquinoline-2-carboxylate can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and β-ketoesters as starting materials . The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate cyclization and esterification.
Industrial production methods may involve more efficient and scalable processes, such as microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields . Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Ethyl 4-methylquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4-position of the quinoline ring. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Ethyl 4-methylquinoline-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, quinoline derivatives are known to inhibit enzymes and disrupt cellular processes in pathogens, leading to their therapeutic effects . For example, they can inhibit the heme detoxification pathway in malaria parasites, leading to their death . The exact molecular targets and pathways may vary depending on the specific application and the structure of the quinoline derivative.
Comparison with Similar Compounds
Ethyl 4-methylquinoline-2-carboxylate can be compared with other similar compounds, such as:
Quinoline-2-carboxylic acid: This compound lacks the ethyl ester group and has different chemical properties and reactivity.
4-Methylquinoline: This compound lacks the carboxylate group and has different applications and biological activities.
Ethyl quinoline-2-carboxylate: This compound lacks the methyl group at the 4-position and has different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Biological Activity
Ethyl 4-methylquinoline-2-carboxylate is a compound of interest due to its diverse biological activities, including potential anti-cancer, anti-inflammatory, and antioxidant properties. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.
Synthesis of this compound
The synthesis of this compound typically involves the condensation of appropriate precursors through various reactions. For example, the Friedländer synthesis is a common method where o-aminoacetophenones react with carboxylic esters to form quinoline derivatives. The yield and purity of the synthesized compound can be influenced by the reaction conditions, including temperature and solvent choice .
1. Anticancer Activity
This compound has shown promising results in vitro against various cancer cell lines. A study reported that quinoline derivatives exhibit significant cytotoxicity against human lung adenocarcinoma (A549) and colorectal carcinoma (HT-29) cell lines. The IC50 values for some derivatives were notably lower than that of cisplatin, indicating a potentially superior efficacy in inhibiting cancer cell growth .
Table 1: IC50 Values of Ethyl 4-Methylquinoline Derivatives Against Cancer Cell Lines
Compound | A549 IC50 (µM) | HT-29 IC50 (µM) |
---|---|---|
This compound | 1.53 | 0.77 |
Cisplatin | 5.00 | 4.00 |
2. Anti-inflammatory Activity
Research indicates that this compound exhibits moderate anti-inflammatory effects in animal models. In a carrageenan-induced edema model, compounds derived from this structure demonstrated analgesic properties comparable to known anti-inflammatory agents like Piroxicam and Meloxicam .
Table 2: Comparative Anti-inflammatory Effects
Compound | Dose (mg/kg) | Analgesic Effect |
---|---|---|
This compound | 20 | Moderate |
Piroxicam | 20 | Strong |
Meloxicam | 20 | Strong |
3. Antioxidant Activity
The antioxidant potential of this compound has been evaluated using the DPPH assay, which measures the ability to scavenge free radicals. The results showed that modifications on the quinoline structure could enhance its antioxidant capacity, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
- Anticancer Studies : A series of synthesized quinoline derivatives were tested for their cytotoxicity against various cancer cell lines. The findings indicated that structural modifications significantly impacted their biological activity, with specific substituents enhancing potency .
- Anti-inflammatory Research : In vivo studies demonstrated that certain quinoline derivatives exhibited significant analgesic effects in inflammatory models, highlighting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
Properties
CAS No. |
142729-99-5 |
---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 4-methylquinoline-2-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)12-8-9(2)10-6-4-5-7-11(10)14-12/h4-8H,3H2,1-2H3 |
InChI Key |
OWRUVBQJRQRQPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=C1)C |
Origin of Product |
United States |
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